molecular formula C7H11NO2 B6203654 5-ethyl-5-methylpyrrolidine-2,4-dione CAS No. 89775-49-5

5-ethyl-5-methylpyrrolidine-2,4-dione

Cat. No. B6203654
CAS RN: 89775-49-5
M. Wt: 141.2
InChI Key:
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Description

5-Ethyl-5-methylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C7H11NO2 . It belongs to the class of nitrogen heterocycles known as pyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 5-ethyl-5-methylpyrrolidine-2,4-dione, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a study reported the design and synthesis of 19 pyrrolidine-2,4-dione derivatives containing the pharmacophores of both hydrazine and diphenyl ether .


Molecular Structure Analysis

The molecular structure of 5-ethyl-5-methylpyrrolidine-2,4-dione is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-5-methylpyrrolidine-2,4-dione can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Sodium ethoxide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl malonate", "Benzaldehyde" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methylamine in the presence of sodium ethoxide to form 5-ethyl-5-methylpyrrolidine-2,4-dione intermediate.", "Step 2: The intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding N-acetyl derivative.", "Step 3: The N-acetyl derivative is then hydrolyzed with hydrochloric acid to remove the acetyl group and form the desired product.", "Step 4: Alternatively, the intermediate can be reacted with diethyl malonate and benzaldehyde in the presence of sodium hydroxide to form the desired product through a Knoevenagel condensation reaction." ] }

CAS RN

89775-49-5

Product Name

5-ethyl-5-methylpyrrolidine-2,4-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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